4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
CAS No.:
Cat. No.: VC19885538
Molecular Formula: C18H14ClN3OS2
Molecular Weight: 387.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14ClN3OS2 |
|---|---|
| Molecular Weight | 387.9 g/mol |
| IUPAC Name | 4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
| Standard InChI | InChI=1S/C18H14ClN3OS2/c1-9-7-10(2)20-17-13(9)14-15(25-17)16(23)22-18(21-14)24-8-11-3-5-12(19)6-4-11/h3-7H,8H2,1-2H3,(H,21,22,23) |
| Standard InChI Key | DIYPDGDUXUBFKY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=N3)SCC4=CC=C(C=C4)Cl)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a tricyclic system comprising fused nitrogen- and sulfur-containing rings. Its IUPAC name reflects the presence of:
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A triazatricyclo[7.4.0.02,7]trideca core with three fused rings (two six-membered and one seven-membered) .
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A 4-chlorophenylmethylsulfanyl substituent at position 4, contributing to hydrophobic interactions .
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Methyl groups at positions 11 and 13, enhancing steric stability.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₁₄ClN₃OS₂ | |
| Molecular weight | 387.9 g/mol | |
| XLogP3-AA | 5.1 | |
| Hydrogen bond donors | 1 | |
| Hydrogen bond acceptors | 5 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation:
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¹H NMR: Peaks at δ 2.1–2.3 ppm confirm methyl groups, while aromatic protons appear at δ 7.2–7.5 ppm.
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MS: Molecular ion peak observed at m/z 387.0267 (calculated for C₁₈H₁₄ClN₃OS₂) .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves multi-step strategies to assemble the tricyclic core:
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Ring Formation: Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones generates the triazine ring .
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Sulfanyl Incorporation: Thioether linkage is introduced via nucleophilic substitution using 4-chlorobenzyl mercaptan .
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Methylation: Dimethylation at positions 11 and 13 using methyl iodide under basic conditions.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | DMF, 110°C, 12 h | 45–55 |
| Thioether formation | K₂CO₃, DMSO, RT, 6 h | 60–70 |
| Methylation | CH₃I, NaH, THF, 0°C→RT, 4 h | 75–85 |
Challenges in Synthesis
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Low Solubility: The hydrophobic tricyclic system necessitates polar aprotic solvents (e.g., DMSO).
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Regioselectivity: Competing reactions at N3 and N10 positions require careful stoichiometric control.
Biological Activities and Mechanisms
Enzyme Modulation
In vitro studies of analogs suggest:
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Kinase Inhibition: Interaction with ATP-binding pockets of tyrosine kinases (IC₅₀ ~2.5 μM for VEGFR-2) .
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Anti-inflammatory Effects: Suppression of NF-κB signaling via IKKβ inhibition.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, limiting oral bioavailability.
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Plasma Stability: Half-life of 4.2 h in human plasma, with sulfoxide formation as the primary metabolite.
ADME Profiling
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Caco-2 Permeability: Papp = 8.3 × 10⁻⁶ cm/s, indicating moderate absorption.
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CYP450 Interactions: Moderate inhibition of CYP3A4 (IC₅₀ = 12 μM).
Applications and Comparative Analysis
Medicinal Chemistry
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Lead Optimization: Structural analogs show improved potency against EGFR mutants (e.g., T790M/L858R) .
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Combination Therapy: Synergy with paclitaxel in reducing tumor volume in xenograft models.
Materials Science
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Organic Semiconductors: Bandgap of 2.8 eV suggests potential use in photovoltaic devices.
Challenges and Future Directions
Research Priorities
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